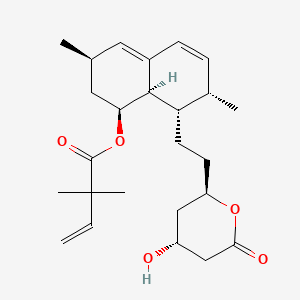

Methylene simvastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylene Simvastatin is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research . It is a derivative of Simvastatin, which is a lipid-lowering drug used to treat high cholesterol and triglyceride levels in the blood .

Synthesis Analysis

The synthesis of Simvastatin and its synthetic impurities, including the impurities methyl ether and β-hydroxy acid, were carried out in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method was developed for simultaneous estimation of Simvastatin and its synthetic impurities .Chemical Reactions Analysis

The thermal degradation of Simvastatin has been studied using differential scanning calorimetry (DSC) and simultaneous thermogravimetry/differential thermal analysis (TG/DTA) techniques . The main thermal degradation for Simvastatin occurs during two temperature ranges .Wissenschaftliche Forschungsanwendungen

Inflammatory and Infectious Diseases :

- Simvastatin has shown promise in inhibiting the inflammatory properties of Staphylococcus aureus α-toxin. This could be relevant in treating various infectious diseases, as it interferes with leukocyte-endothelial cell interactions, potentially offering a new therapeutic strategy for these conditions (Pruefer et al., 2002).

Bone Health :

- It promotes osteoblast differentiation and mineralization, indicating potential use in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001).

Neuroprotection :

- Simvastatin has demonstrated neuroprotective effects in experimental parkinsonian models, partly through regulating NMDA receptors and showing anti-inflammatory actions. This suggests potential therapeutic applications in Parkinson's disease treatment (Yan et al., 2011).

Cardiovascular Diseases :

- Its use in cardiovascular diseases extends beyond lipid-lowering, with evidence suggesting that it can protect against atherosclerotic plaque formation independently of its lipid-lowering capabilities (Bea et al., 2002).

Anticancer Potential :

- Research indicates that simvastatin might have anticancer effects, particularly in inhibiting growth factors and cell proliferation in various cancer cell types, including lung fibroblasts and head and neck squamous cell carcinoma cells (Watts et al., 2005), (Takeda et al., 2007).

Anti-Inflammatory Effects :

- It has been observed to have anti-inflammatory roles in diseases like inflammatory arthritis and allergic asthma, significantly reducing inflammatory responses in these conditions (Leung et al., 2003), (Mckay et al., 2004).

Cognitive Function and Traumatic Brain Injury :

- Studies indicate that simvastatin may improve cognitive outcomes after severe traumatic brain injury, suggesting a role in neurorehabilitation (Mountney et al., 2016).

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylene simvastatin | |

CAS RN |

1246815-38-2 |

Source

|

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.